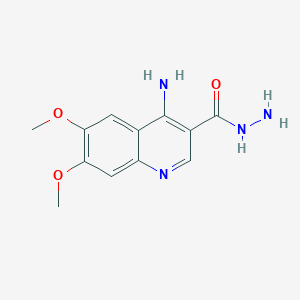

4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Amino-6,7-Dimethoxychinolin-3-carbohydrazid beinhaltet typischerweise die Reaktion von 6,7-Dimethoxychinolin-3-carbohydrazid mit einem geeigneten Amin unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Katalysators und unter spezifischen Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies beinhaltet häufig die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Amino-6,7-Dimethoxychinolin-3-carbohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Chinolinderivate mit verschiedenen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminderivaten führen.

Substitution: Die Amino- und Methoxygruppen können an Substitutionsreaktionen teilnehmen, um eine Vielzahl von Derivaten zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden üblicherweise eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate, die in verschiedenen Anwendungen weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has demonstrated that derivatives of 4-amino-6,7-dimethoxyquinoline-3-carbohydrazide exhibit significant anticancer activity. In a study evaluating various synthesized compounds against neuroblastoma cell lines (SH-SY5Y and Kelly), certain derivatives showed micromolar potency with selective toxicity towards cancer cells compared to normal cells . Notably, these compounds induced cell cycle arrest and upregulated cell cycle regulatory proteins such as p27^kip1.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of quinoline derivatives were evaluated against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited low minimum inhibitory concentration (MIC) values, suggesting potential as future antibacterial agents .

Case Studies

- Neuroblastoma Treatment : A study focusing on the anticancer activity of quinoline derivatives found that compounds derived from this compound significantly reduced viability in neuroblastoma cell lines while demonstrating minimal toxicity to normal human cells .

- Antimicrobial Screening : In another research effort, various synthesized quinoline derivatives were screened for antimicrobial efficacy. Compounds derived from this compound showed promising results against Mycobacterium smegmatis, indicating potential for development as new antibacterial agents .

Wirkmechanismus

The mechanism of action of 4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Vergleich Mit ähnlichen Verbindungen

6,7-Dimethoxyquinoline: Shares the quinoline core structure but lacks the amino and carbohydrazide groups.

4-Aminoquinoline: Similar in structure but lacks the methoxy groups.

Quinoline-3-carbohydrazide: Lacks the amino and methoxy groups.

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Biologische Aktivität

4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. Its chemical formula is C12H14N4O3, and it features both amino and methoxy substituents that contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial enzyme systems essential for cell wall synthesis and metabolic processes .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer). Notably, it was found to inhibit the c-Met signaling pathway, which is crucial in cancer progression. The most potent derivatives showed IC50 values in the low micromolar range .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.

- Nucleic Acid Interaction : The compound may bind to DNA or RNA, interfering with nucleic acid synthesis and function .

- Cell Cycle Modulation : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A series of studies have been conducted to assess the biological activity of this compound:

- Antibacterial Efficacy : A study tested the compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

- Anticancer Studies : In a comparative study involving various quinoline derivatives, this compound was found to be one of the most effective inhibitors of c-Met kinase activity with an IC50 value around 0.030 µM against A549 cells .

Data Tables

Eigenschaften

Molekularformel |

C12H14N4O3 |

|---|---|

Molekulargewicht |

262.26 g/mol |

IUPAC-Name |

4-amino-6,7-dimethoxyquinoline-3-carbohydrazide |

InChI |

InChI=1S/C12H14N4O3/c1-18-9-3-6-8(4-10(9)19-2)15-5-7(11(6)13)12(17)16-14/h3-5H,14H2,1-2H3,(H2,13,15)(H,16,17) |

InChI-Schlüssel |

DSJHOJPSCLQHBD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)NN)N)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.